molecular formula C12H19N3 B2506959 [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926266-32-2

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B2506959
CAS No.: 926266-32-2
M. Wt: 205.305
InChI Key: DZSHCTVBAXQSAR-UHFFFAOYSA-N
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Description

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine (CAS: 767628-83-1) is a pyridine derivative characterized by a methanamine group attached to the 3-position of a pyridine ring, which is further substituted at the 6-position with a 4-methylpiperidinyl moiety.

Properties

IUPAC Name

[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)9-14-12/h2-3,9-10H,4-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSHCTVBAXQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the formation of the piperidine and pyridine rings followed by their subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of phenylsilane in the presence of an iron complex catalyst can promote the formation and reduction of imine, leading to the cyclization and reduction of piperidinone intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include multistep synthesis with intermediate purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
One of the primary applications of [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is as a building block in organic synthesis. It serves as an intermediate in the production of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's piperidine and pyridine rings provide versatile reactivity, allowing for various functionalizations that are crucial in synthesizing target compounds.

Reactivity and Functionalization
The compound can undergo several chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at nitrogen atoms within the rings, facilitating further chemical modifications.

These reactions allow chemists to tailor the compound for specific applications, enhancing its utility in synthetic pathways.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound may possess significant biological activities. Investigations into its antimicrobial properties have shown potential effectiveness against various bacterial strains. Additionally, studies exploring its anticancer capabilities suggest that it may inhibit tumor growth through specific biochemical pathways.

Therapeutic Agent Exploration
The structural similarity of this compound to known pharmacophores makes it a candidate for further exploration as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new medications aimed at treating diseases such as cancer or bacterial infections.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is being investigated for its role as a potential drug candidate. Its unique structure allows for the design of derivatives that may enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are critical in identifying modifications that improve biological activity while maintaining safety profiles.

Case Study: SAR Studies

A study examining various derivatives of related compounds highlighted the importance of substituent effects on activity against specific biological targets. For instance, modifications at the piperidine nitrogen were shown to significantly affect binding affinity and selectivity against enzymes involved in cancer progression, illustrating the potential for targeted drug design using this compound as a scaffold.

CompoundActivitySelectivity
Compound A4 μM inhibitor of DNA-PKModerate against PI3Kα
Compound B2 μM inhibitor of DNA-PKHigh against mTOR

Industrial Applications

Material Science
Beyond biological applications, this compound is also utilized in material science. It can be employed in the development of new materials and catalysts due to its unique chemical properties. The compound's ability to form stable complexes with metals enhances its utility in catalysis, potentially leading to more efficient industrial processes.

Mechanism of Action

The mechanism of action of [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Piperidine Derivatives

(a) [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine (CAS: 926208-97-1)
  • Structural Difference : The piperidine substituent at the 6-position contains a 2-methyl group instead of 4-methyl.
  • Molecular Formula : C₁₂H₁₉N₃ (MW: 205.3 g/mol), identical to the target compound but with altered stereoelectronic properties due to methyl group positioning.
  • Hazard Classification : Labeled as IRRITANT , similar to many piperidine derivatives .
(b) [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
  • Structural Difference : Features a 3-methylpiperidinyl group, altering the spatial orientation of the methyl substituent.
  • Pharmacological Relevance : While specific data are unavailable, positional isomerism in piperidine rings often impacts receptor binding kinetics and selectivity .
(c) [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine (CAS: 1156349-81-3)
  • Structural Difference : Replaces the 4-methylpiperidinyl group with a 4-benzylpiperazinyl moiety.
  • Molecular Formula : C₁₈H₂₂N₄ (MW: 294.4 g/mol).
  • This compound is explicitly marketed for medicinal purposes, suggesting bioactivity in neurological or metabolic pathways .

Heterocyclic and Alkoxy-Substituted Analogs

(a) [6-(Thiophen-3-yl)-3-pyridinyl]-methanamine (CAS: 748121-21-3)
  • Structural Difference : Substitutes the piperidine ring with a thiophene group.
  • Molecular Formula : C₁₀H₁₀N₂S (MW: 190.27 g/mol).
  • Functional Impact : The sulfur atom in thiophene may confer distinct electronic properties, influencing binding to sulfur-sensitive enzymes or receptors. This compound is stored at room temperature and classified as a powder .
(b) [6-(Cyclopropylmethoxy)-3-pyridinyl]-methanamine (CAS: 1019590-18-1)
  • Structural Difference : Features a cyclopropylmethoxy group instead of piperidinyl.
  • Molecular Formula : C₁₀H₁₄N₂O (MW: 178.23 g/mol).
  • Applications : Discontinued commercially, but its cyclopropyl group could enhance metabolic stability compared to aliphatic chains .
(c) [6-(2-Methoxyethoxy)-3-pyridinyl]-methanamine (CAS: 1016724-24-5)
  • Structural Difference : Contains a 2-methoxyethoxy substituent.
  • Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol).

Aromatic and Polycyclic Derivatives

(a) {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}-methanamine (CAS: 954567-05-6)
  • Structural Difference: Incorporates a dihydroquinoline ring system.
  • Molecular Formula : C₁₅H₁₇N₃ (MW: 239.32 g/mol).
  • Functional Impact: The fused quinoline ring enhances π-π stacking interactions, which are critical in targeting aromatic-rich binding pockets (e.g., kinase inhibitors) .

Research Implications and Trends

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 4-benzylpiperazinyl) generally exhibit stronger basicity and conformational flexibility compared to piperidine analogs, influencing receptor affinity .
  • Substituent Positioning : The methyl group position on the piperidine ring (2-, 3-, or 4-) significantly alters steric hindrance and hydrogen-bonding capacity, as seen in the irritancy differences between 2-methyl and 4-methyl analogs .
  • Heterocyclic Replacements: Thiophene and quinoline substitutions introduce diverse electronic profiles, expanding utility in targeting enzymes or receptors with heteroatom-specific binding sites .

Biological Activity

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, a compound with a complex structure involving piperidine and pyridine rings, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines, including those from leukemia and myeloma. The mechanism involves upregulation of pro-apoptotic genes such as p53 and Bax, leading to increased cell death in malignant cells .

Cancer Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)5.2Apoptosis induction via p53 activation
U266 (Myeloma)7.8Bax upregulation

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in treating neurological disorders .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in cancer proliferation, disrupting critical signaling pathways necessary for tumor growth .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A study conducted on U266 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure .
  • Antimicrobial Assessment : In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results that suggest it could serve as an alternative treatment option for resistant infections.

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